molecular formula C9H20N2 B176375 4-(Piperidin-1-YL)butan-2-amine CAS No. 13022-89-4

4-(Piperidin-1-YL)butan-2-amine

Cat. No. B176375
CAS RN: 13022-89-4
M. Wt: 156.27 g/mol
InChI Key: CHSYXGNAAHBZSJ-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-YL)butan-2-amine” is a chemical compound with the molecular formula C9H20N2 . It is a type of piperidine derivative, which are important synthetic fragments for designing drugs .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . For instance, a practical and efficient process has been developed for the preparation of a key intermediate of apixaban, a drug that contains a piperidine moiety . The process involves starting from inexpensive 4-chloronitrobenzene and piperidine, and developing an eight-step procedure for the intermediate .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-1-YL)butan-2-amine” consists of a piperidine ring attached to a butan-2-amine group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, a metal-free and photo-free method for the perfluoroalkylative pyridylation of alkenes has been developed, mediated by in situ 4-cyanopyridine-boryl radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Piperidin-1-YL)butan-2-amine” can vary. For instance, a related compound, 4-(piperidin-1-yl)butan-2-one hydrochloride, has a molecular weight of 191.7 .

Scientific Research Applications

Synthesis of Pharmaceutical Building Blocks

4-(Piperidin-1-YL)butan-2-amine is utilized in the high-yielding syntheses of 1-piperidin-4-yl-substituted butyro- and valerolactams. These compounds serve as important pharmaceutical building blocks. The synthesis process uses sodium triacetoxyborohydride for tandem reductive amination−lactamization, representing an inexpensive and scalable alternative to previous methods (Mapes & Mani, 2007).

Oxidation of Cyclic Amines

The compound plays a role in the efficient catalytic oxidation of cyclic amines to lactams, which are crucial chemical feedstocks. Ceria-supported gold nanoparticles catalyze this oxidation process. The method shows potential for synthesizing valuable chemicals like caprolactam, a precursor to nylon-6 (Dairo et al., 2016).

Antipsychotic Drug Development

In antipsychotic drug development, derivatives of 4-(Piperidin-1-YL)butan-2-amine demonstrate potential. They have been evaluated for affinity for dopamine and serotonin receptors, suggesting their effectiveness as neuroleptic drugs. The potency and selectivity of these compounds depend significantly on the amine fragment connected to their structure (Raviña et al., 2000).

Polymerization Processes

The compound is instrumental in the study of the Michael addition polymerizations of trifunctional amines with diacrylates. Its chemistry affects the mechanisms of these polymerizations, which are crucial in the creation of linear poly(amino ester)s (Wu et al., 2004).

Synthesis of Piperidin-4-ones

4-(Piperidin-1-YL)butan-2-amine is used in the synthesis of piperidin-4-ones, valuable in alkaloid synthesis. An efficient, formal [4 + 2] synthesis approach is achieved through gold catalysis, highlighting its utility in organic synthesis (Cui, Peng, & Zhang, 2009).

Solid-Phase Synthesis

The compound aids in the construction of 2-substituted-piperidin-4-one derivatives on solid support. This method employs polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone, facilitating efficient heterocyclization with amines (Barco et al., 1998).

Synthesis of Repaglinide Intermediate

4-(Piperidin-1-YL)butan-2-amine is crucial in synthesizing key intermediates of repaglinide, an antidiabetic drug. The process involves nucleophilic substitution, Grignard reaction, reduction, and resolution (Kolla et al., 2006).

Piperidine Derivatives from Serine

The compound is used in synthesizing piperidine derivatives from serine, highlighting its role in creating optically pure piperidines for a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-YL)butan-2-amine”, continue to be a topic of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their potential applications in various therapeutic areas.

properties

IUPAC Name

4-piperidin-1-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(10)5-8-11-6-3-2-4-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSYXGNAAHBZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588452
Record name 4-(Piperidin-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-YL)butan-2-amine

CAS RN

13022-89-4
Record name α-Methyl-1-piperidinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13022-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperidin-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Chen, H Zhou, A Aguilar, L Liu, L Bai… - Journal of medicinal …, 2012 - ACS Publications
Bcl-2 and Bcl-xL antiapoptotic proteins are attractive cancer therapeutic targets. We have previously reported the design of 4,5-diphenyl-1H-pyrrole-3-carboxylic acids as a class of …
Number of citations: 66 pubs.acs.org

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